molecular formula C17H17N3O4S B2554981 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1797727-15-1

3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2554981
CAS No.: 1797727-15-1
M. Wt: 359.4
InChI Key: PTQZVQBRDMWYKK-UHFFFAOYSA-N
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Description

3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a sophisticated heterocyclic compound representing an important structural class in medicinal chemistry research, particularly for investigating novel antibacterial agents . This compound features a complex molecular architecture comprising a 2,3-dihydro-1,4-benzodioxine carboxamide scaffold linked to a partially saturated thiazolo[5,4-c]azepin ring system, which presents researchers with a structurally unique template for structure-activity relationship studies. The presence of both oxygen and sulfur heteroatoms within its fused ring systems contributes to distinctive electronic properties that may influence molecular recognition and target binding interactions. While specific biological data for this exact compound requires further investigation, structural analogs featuring similar benzodioxine and heterocyclic components have demonstrated promising antibacterial properties in preclinical research settings . The compound's complex ring system and functional group arrangement, including the critical carboxamide linkage and carbonyl group at the 4-position of the azepin ring, offer multiple sites for molecular modification and interaction with biological targets. Researchers may employ this chemical entity in various investigative applications, including: enzymology studies focused on bacterial target inhibition; mechanistic studies exploring novel antibacterial pathways; and medicinal chemistry programs aimed at developing optimized antibacterial agents with improved efficacy and safety profiles. This product is supplied exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions and in compliance with all applicable regulations governing the use of chemical substances in research environments.

Properties

IUPAC Name

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-13(24-12-7-3-2-6-11(12)23-9)15(21)20-17-19-10-5-4-8-18-16(22)14(10)25-17/h2-3,6-7,9,13H,4-5,8H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQZVQBRDMWYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C(=O)NCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Thiazoloazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with a suitable halogenated compound can lead to the formation of the thiazoloazepine ring.

    Introduction of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a series of reactions involving the condensation of catechol derivatives with appropriate carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the thiazoloazepine and benzodioxine moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazoloazepine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the ring structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its heterocyclic structure makes it a potential candidate for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could be a candidate for drug development, particularly in the areas of antimicrobial, anticancer, or anti-inflammatory research.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Thiazolidinone-Benzothiazole Carboxamides ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share:

  • Carboxamide bridge : Critical for molecular recognition and binding.
  • Thiazole/thiazolidinone motifs: Smaller five-membered rings compared to the seven-membered azepine in the target compound, reducing conformational flexibility.

Key Differences :

Property Target Compound Thiazolidinone-Benzothiazole Analogs (e.g., 4g)
Core Ring Size 7-membered azepine + thiazole 5-membered thiazolidinone + benzothiazole
Hydrogen Bonding Sites Azepine 4-oxo; benzodioxine ether O Thiazolidinone 4-oxo; benzothiazole N/S
Synthetic Yield Not reported 37–70% (varies with substituents)

The larger azepine ring in the target compound may enhance binding to deeper hydrophobic pockets in biological targets compared to smaller thiazolidinones.

Imidazotetrazine Carboxylates/Amides ()

Compounds like 3-methyl-4-oxo-imidazo[5,1-d]tetrazine-8-carboxylates feature:

  • Carboxylate/amide substituents : Similar to the carboxamide in the target compound but attached to a more electron-deficient heterocycle.

Key Differences :

Property Target Compound Imidazotetrazine Analogs (e.g., IIIa)
Aromatic System Benzodioxine (electron-rich) Tetrazine (electron-deficient)
Solubility Likely moderate (ether O) High (polar tetrazine + carboxylate)
Biological Targets Not reported DNA alkylation (e.g., temozolomide analogs)

The benzodioxine in the target compound may improve blood-brain barrier penetration compared to polar tetrazines.

Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()

Synthesized compounds like 6-(2-amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one include:

  • Benzoxazine core : Shares the 1,4-benzodioxine motif but lacks the thiazole fusion.
  • Amino-pyrimidine substituents: Introduce basicity, contrasting with the neutral carboxamide in the target compound.

Key Differences :

Property Target Compound Benzoxazine Derivatives (e.g., 7a)
Heterocycle Fusion Thiazoloazepine + benzodioxine Benzoxazine + pyrimidine
Ionizable Groups None (neutral carboxamide) Amino groups (basic)
Synthetic Conditions Not reported Cs₂CO₃, DMF, room temperature

The target compound’s fused thiazoloazepine may confer greater metabolic stability than pyrimidine-substituted benzoxazines.

Similarity Indexing and Virtual Screening ()

  • Tanimoto Coefficient : Used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) .
  • Activity Cliffs: Small structural changes (e.g., azepine vs. thiazolidinone) may drastically alter biological activity despite high similarity .

Cross-Reactivity in Immunoassays ()

The target compound’s larger, more rigid structure may reduce cross-reactivity compared to smaller analogs like thiazolidinones, improving assay specificity.

Biological Activity

The compound 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic molecule characterized by its unique heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C17H17N3O4S
Molecular Weight 353.39 g/mol
InChI Key InChI=1S/C17H17N3O4S/c1-9-13(24-12-7-3-2-6-11(12)23-9)15(21)20-17-19-10-5-4-8-18-16(22)14(10)25-17/h2-3,6-7,9,13H...

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The heterocyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity. The precise pathways depend on the biological context in which the compound is applied.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the thiazoloazepine class. For instance:

  • Antibacterial Activity : Compounds similar to 3-methyl-N-{...} have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
    • A study reported that certain thiazolidin derivatives exhibited antibacterial activity exceeding that of ampicillin by 10–50 times against various bacterial strains including E. coli and Staphylococcus aureus .
    • The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
  • Antifungal Activity : The antifungal efficacy of thiazoloazepine derivatives was also notable:
    • Compounds demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus, indicating strong antifungal potential .

Case Studies

Several case studies have provided insights into the biological activities of compounds related to 3-methyl-N-{...}:

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazoloazepine derivatives against a panel of bacterial strains:

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound A0.0040.008E. cloacae
Compound B0.0150.030S. aureus
Compound C0.0110.020P. aeruginosa

This study confirmed that derivatives with specific substitutions showed enhanced activity against resistant strains .

Case Study 2: Anticancer Potential

Research into the anticancer properties of related compounds indicated that thiazoloazepines could inhibit tumor growth through apoptosis induction in cancer cell lines:

  • A derivative demonstrated significant cytotoxicity in vitro against breast cancer cell lines with IC50 values in the low micromolar range .

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